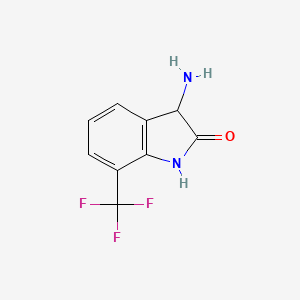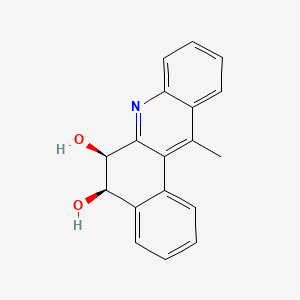
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine: is a complex organic compound with the molecular formula C18H15NO2. It is characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups.
Métodos De Preparación
The synthesis of cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine typically involves multi-step organic reactions. The synthetic routes often include the formation of the acridine core followed by the introduction of hydroxyl groups and methylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce double bonds or aromatic rings. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
cis-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine can be compared with other similar compounds, such as:
cis-5,6-Dihydro-5,6-dihydroxybenz(a)acridine: Lacks the methyl group at the 12th position.
trans-5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine: Differs in the stereochemistry of the hydroxyl groups.
12-Methylbenz(a)acridine: Lacks the hydroxyl groups at the 5th and 6th positions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83876-50-0 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
(5R,6S)-12-methyl-5,6-dihydrobenzo[a]acridine-5,6-diol |
InChI |
InChI=1S/C18H15NO2/c1-10-11-6-4-5-9-14(11)19-16-15(10)12-7-2-3-8-13(12)17(20)18(16)21/h2-9,17-18,20-21H,1H3/t17-,18+/m1/s1 |
Clave InChI |
HNJVMRVPMFDUNK-MSOLQXFVSA-N |
SMILES isomérico |
CC1=C2C3=CC=CC=C3[C@H]([C@H](C2=NC4=CC=CC=C14)O)O |
SMILES canónico |
CC1=C2C3=CC=CC=C3C(C(C2=NC4=CC=CC=C14)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)
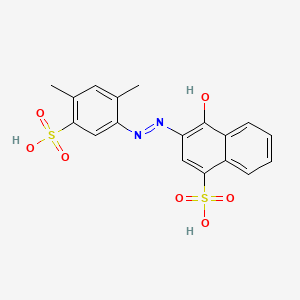
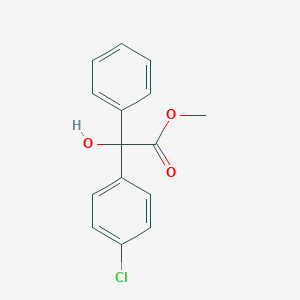
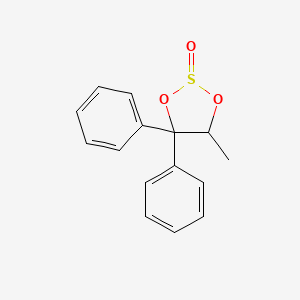
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
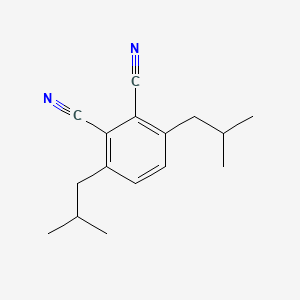
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
